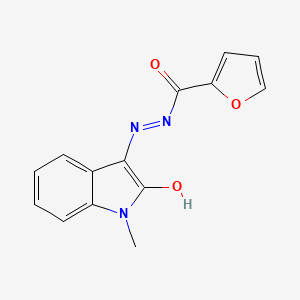

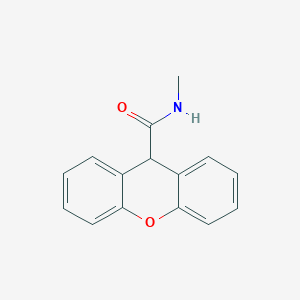

![molecular formula C13H14N2O2 B5545371 3-[2-(4-甲苯基)-2-氧代乙叉]-2-哌嗪酮 CAS No. 63656-21-3](/img/structure/B5545371.png)

3-[2-(4-甲苯基)-2-氧代乙叉]-2-哌嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes including condensation, cyclization, and substitution reactions. For instance, derivatives of piperazine have been synthesized through the Claisen Schmidt condensation and further modified using Mannich’s reaction to introduce different substituents, demonstrating the versatility and complexity of synthesizing such compounds (Kumar et al., 2017). Additionally, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety via one-pot Biginelli reaction showcases the efficient methods employed to generate complex structures (Bhat et al., 2018).

Molecular Structure Analysis

Molecular structure characterization techniques such as X-ray crystallography and NMR spectroscopy are pivotal in determining the precise configuration of piperazine derivatives. For instance, crystallographic analysis has revealed the unique conformations and molecular arrangements, providing insights into the stereochemistry and intermolecular interactions influencing the compound's properties (Wang et al., 2006).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, demonstrating a range of reactivities depending on the substituents present on the piperazine ring. The formation of 3-acylmethylene-substituted 2-piperazinones, for example, highlights the compound's capacity for undergoing reactions that modify its chemical structure, influencing its biological activity and physical properties (Milyutin et al., 1994).

科学研究应用

一锅法 Biginelli 合成

- 研究背景:本研究重点在于合成含有哌嗪/吗啉部分的二氢嘧啶酮衍生物,其中包括与 3-[2-(4-甲苯基)-2-氧代乙叉]-2-哌嗪酮 在结构上相关的化合物。这些化合物利用一锅法 Biginelli 反应合成,为生产此类衍生物提供了高效方法 (Bhat 等,2018)。

抗菌生物膜和 MurB 抑制剂

- 研究背景:一项涉及合成具有哌嗪连接体的双(吡唑-苯并呋喃)杂化物的研究表明,该化合物在结构上与目标化合物类似,具有有效的抗菌功效和生物膜抑制活性。这表明这些化合物在解决细菌感染和生物膜相关问题方面具有潜力 (Mekky 和 Sanad,2020)。

合成和药理学评估

- 研究背景:在另一项研究中,合成了新型的 1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪衍生物,并评估了它们的抗抑郁和抗焦虑活性。这项研究突出了哌嗪衍生物在精神药理学领域的潜在应用 (Kumar 等,2017)。

聚酰胺合成

- 研究背景:哌嗪衍生物已用于聚酰胺的合成,其中结合了其他分子结构,如茶碱和胸腺嘧啶。这一应用在材料科学和聚合物化学中具有重要意义 (Hattori 和 Kinoshita,1979)。

属性

IUPAC Name |

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-2-4-10(5-3-9)12(16)8-11-13(17)15-7-6-14-11/h2-5,8,14H,6-7H2,1H3,(H,15,17)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDFMQNMOLKHDS-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=C2C(=O)NCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)NCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one | |

CAS RN |

63656-21-3 |

Source

|

| Record name | Piperazinone, 3-(2-(4-methylphenyl)-2-oxoethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063656213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)